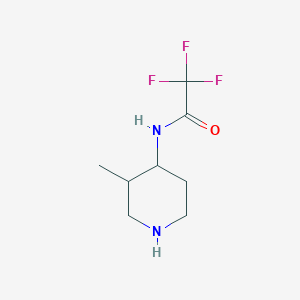

2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide, a mixture of diastereomers, is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to an acetamide moiety, with a 3-methylpiperidin-4-yl substituent. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can exhibit different chemical and biological behaviors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 3-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The trifluoromethyl group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide is C7H11F3N2O, with a molecular weight of approximately 201.17 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it suitable for various applications in drug design and synthesis.

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potential as a new antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties:

The compound has also been evaluated for its anticancer activity. In vitro studies on various cancer cell lines have shown selective cytotoxicity, with IC50 values indicating significant anti-proliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Biological Research Applications

1. Enzyme Inhibition Studies:

Due to its unique structure, this compound is being investigated as a biochemical probe to study enzyme interactions and inhibition mechanisms. The trifluoromethyl group may enhance binding affinity to specific targets, facilitating research into metabolic pathways and enzyme functions.

2. Protein Modification:

The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in protein engineering and modification studies.

Industrial Applications

1. Specialty Chemicals:

In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique reactivity profile makes it valuable in the development of specialty chemicals that require high chemical resistance.

2. Drug Development:

The compound's structural features make it a candidate for further exploration in pharmaceutical development. Its potential as an intermediate in synthesizing novel therapeutic agents is under investigation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In laboratory settings, the compound was tested against multi-drug resistant bacterial strains. Results indicated effective inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

A study involving various cancer cell lines demonstrated that treatment with the compound led to apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating that the compound induces programmed cell death in cancer cells.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroacetamide: A simpler analog without the piperidine moiety.

N-(3-Methylpiperidin-4-yl)acetamide: Lacks the trifluoromethyl group.

2,2,2-Trifluoro-N-(4-piperidinyl)acetamide: Similar structure but with a different substitution pattern.

Uniqueness

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide is unique due to the combination of the trifluoromethyl group and the 3-methylpiperidin-4-yl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Actividad Biológica

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H12F3N. The trifluoromethyl group contributes to its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

- Mitochondrial Function : Studies have shown that compounds with similar structures can act as mitochondrial uncouplers. For instance, related compounds have demonstrated the ability to increase oxygen consumption rates (OCR) in cellular models, suggesting a potential role in metabolic modulation .

- Antidiabetic Effects : Some derivatives have shown efficacy in models of type I and II diabetes through insulin-independent mechanisms. This highlights the potential for this compound to influence glucose metabolism .

Biological Activity Data

Case Study 1: Mitochondrial Uncoupling

In a study exploring mitochondrial uncouplers, compounds structurally related to this compound were tested for their effects on OCR. The results indicated that these compounds could significantly enhance mitochondrial respiration compared to controls. The half-maximal effective concentration (EC50) was determined to be around 190 nM for one of the analogs .

Case Study 2: Anti-NASH Effects

Another investigation focused on nonalcoholic steatohepatitis (NASH), where related compounds were administered to mouse models. The treatment resulted in decreased liver triglyceride levels and improvements in fibrosis and inflammation markers. This suggests that this compound could have therapeutic implications for metabolic liver diseases .

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c1-5-4-12-3-2-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOYDGIHOINXBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.